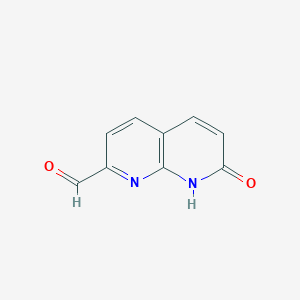

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde

説明

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.159. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

It is known that naphthyridines, a class of compounds to which this molecule belongs, can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Naphthyridines, in general, have been found to impact a variety of biological pathways due to their diverse biological activities .

生物活性

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structure, featuring a keto group at the 7-position and an aldehyde group at the 2-position of the naphthyridine ring, contributes to its reactivity and biological profile. The molecular formula of this compound is C9H6N2O2, with a molecular weight of 174.16 g/mol .

The compound's reactivity is influenced by its functional groups, allowing it to participate in various chemical reactions such as oxidation and reduction. For instance, potassium permanganate can be used for oxidation, while sodium borohydride serves as a reducing agent .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition suggests a mechanism where the compound disrupts bacterial growth and viability .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.39 μg/mL |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Studies have demonstrated its potential in inhibiting tumor cell proliferation in various cancer types. For example, it has shown promising results against hepatocellular carcinoma and non-small-cell lung cancer (NSCLC) .

Case Study: Inhibition of NSCLC

A study focused on the compound's effects on NSCLC cells revealed that it significantly inhibited cell growth and increased reactive oxygen species (ROS) production in a dose-dependent manner. The generated ROS contributed to DNA damage and apoptosis in cancer cells .

Table 2: Anticancer Efficacy

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Hepatocellular carcinoma | TBD |

| Non-small-cell lung cancer | TBD |

The biological activity of this compound can be attributed to its interaction with specific biological targets. The inhibition of DNA gyrase highlights its role in disrupting critical cellular processes in bacteria. Furthermore, its ability to induce oxidative stress may underlie its anticancer effects by promoting apoptosis through DNA damage pathways .

Structural Analogues and Their Activities

Comparative studies with structurally similar compounds have provided insights into the structure-activity relationships (SAR) of naphthyridine derivatives. For instance:

Table 3: Comparison of Structural Analogues

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 7-Oxo-8H-1,8-naphthyridine-2-carboxylic acid | Carboxylic acid group | Strong acidic properties |

| 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine | Ethyl and methyl substituents | Varies based on functional groups |

| 6-Methyl-7-hydroxyquinolinone | Hydroxy group at position 7 | Distinct biological activities |

These analogues exhibit varying degrees of biological activity based on their structural modifications, emphasizing the importance of functional groups in determining pharmacological properties.

科学的研究の応用

Medicinal Chemistry

The compound serves as a valuable scaffold in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. Research indicates that derivatives of naphthyridines exhibit a range of biological activities including:

- Antimicrobial Activity : Naphthyridine derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that certain derivatives exhibit antibacterial activity comparable to established antibiotics like ciprofloxacin and ofloxacin .

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Naphthyridine derivatives have been found to induce apoptosis in cancer cells and inhibit cell cycle progression. Notably, specific analogs have demonstrated cytotoxicity similar to doxorubicin against multiple cancer cell lines .

Antimicrobial Applications

The increasing prevalence of antibiotic resistance necessitates the development of new antimicrobial agents. 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde and its derivatives have been evaluated for their ability to combat resistant strains of bacteria. Key findings include:

- Mechanism of Action : These compounds often function by inhibiting bacterial DNA synthesis or interfering with essential metabolic pathways . The presence of functional groups in the naphthyridine structure allows for interactions with bacterial enzymes.

- Case Studies : In vitro studies have shown that certain naphthyridine derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, making them promising candidates for further development as novel antibiotics .

Anticancer Research

The anticancer potential of this compound has been extensively studied:

- Mechanisms of Action : Naphthyridine derivatives can act through multiple pathways including:

- Research Findings : A study highlighted that specific naphthyridine analogs exhibited potent cytotoxicity against various cancer cell lines, with some showing enhanced effects when combined with existing chemotherapeutic agents .

Summary Table of Biological Activities

特性

IUPAC Name |

7-oxo-8H-1,8-naphthyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-5-7-3-1-6-2-4-8(13)11-9(6)10-7/h1-5H,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNVSTBHQCEKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=O)N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。